An In-depth Technical Guide to a-Tosyl-(4-fluorobenzyl) isocyanide (CAS: 165806-95-1)
An In-depth Technical Guide to a-Tosyl-(4-fluorobenzyl) isocyanide (CAS: 165806-95-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a-Tosyl-(4-fluorobenzyl) isocyanide, a versatile building block in modern organic and medicinal chemistry. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in the construction of complex heterocyclic scaffolds for drug discovery.
Core Compound Properties
a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound featuring a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group.[1] Its unique trifunctional nature makes it a valuable reagent, particularly in multicomponent reactions (MCRs).
Table 1: Chemical and Physical Properties of a-Tosyl-(4-fluorobenzyl) isocyanide
| Property | Value | Source |
| CAS Number | 165806-95-1 | [2][3] |
| Molecular Formula | C₁₅H₁₂FNO₂S | [3] |
| Molecular Weight | 289.33 g/mol | [3] |
| IUPAC Name | 1-[(4-fluorophenyl)(isocyano)methyl]sulfonyl-4-methylbenzene | [2] |
| Synonyms | alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile | [2] |
| Physical Form | Solid (predicted) | - |
| Boiling Point | 164.5°C at 760 mmHg (Predicted) | - |
| Density | 1.46 g/cm³ (Predicted) | - |
| Solubility | Lower solubility in polar solvents like acetonitrile | - |
| IR Spectroscopy | C≡N stretch expected at ~2100–2150 cm⁻¹ | - |
Synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide
The synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide is typically achieved through a two-step process starting from 4-fluorobenzylamine. The general workflow involves the formation of a formamide intermediate, followed by dehydration to yield the isocyanide.
Caption: Synthetic workflow for a-Tosyl-(4-fluorobenzyl) isocyanide.
Experimental Protocol: Synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide
This protocol is based on established methods for analogous tosyl-substituted isocyanides.
Step 1: Synthesis of N-(α-Tosyl-4-fluorobenzyl)formamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluorobenzaldehyde (1.0 equiv.) and formamide (2.5 equiv.) in a mixture of acetonitrile and toluene.
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Addition of Reagents: Add chlorotrimethylsilane (1.1 equiv.) to the solution. Heat the mixture to 50°C for 4-5 hours.
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Sulfinic Acid Addition: Add p-toluenesulfinic acid (1.5 equiv.) to the reaction mixture and continue heating for an additional 4-5 hours.
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Workup: Cool the solution to room temperature and add tert-butyl methyl ether (TBME). Add water to the mixture and cool to 0°C for 1 hour to precipitate the product.
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Purification: Collect the white solid by filtration, wash with cold TBME, and dry under vacuum to yield N-(α-Tosyl-4-fluorobenzyl)formamide.
Step 2: Dehydration to a-Tosyl-(4-fluorobenzyl) isocyanide
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Reaction Setup: In a three-necked round-bottom flask fitted with an overhead stirrer and under a nitrogen atmosphere, suspend N-(α-Tosyl-4-fluorobenzyl)formamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
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Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 2.0 equiv.) and stir for 5 minutes at 25°C.
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Base Addition: Cool the solution to 0°C and slowly add triethylamine (6.0 equiv.) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.
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Reaction Completion: Warm the reaction to room temperature and stir for 30-45 minutes.
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Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain a-Tosyl-(4-fluorobenzyl) isocyanide.
Applications in Multicomponent Reactions
a-Tosyl-(4-fluorobenzyl) isocyanide is a cornerstone reagent for the synthesis of complex nitrogen-containing heterocycles through multicomponent reactions such as the Ugi and van Leusen reactions.[1] These reactions are highly valued in medicinal chemistry for their ability to rapidly generate diverse libraries of drug-like molecules.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. This reaction is a powerful tool for creating peptidomimetics and other complex acyclic and cyclic structures.
Caption: General scheme of the Ugi four-component reaction.
Experimental Protocol: Ugi-4CR for α-Acylamino Amide Synthesis
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Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.), amine (1.0 equiv.), and carboxylic acid (1.0 equiv.) in methanol.
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Isocyanide Addition: Add a-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv.) to the solution.
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Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, remove the solvent under reduced pressure.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.
The van Leusen Imidazole Synthesis
The van Leusen reaction utilizes a tosyl-substituted isocyanide to synthesize various heterocycles. A key application is the three-component reaction between an aldehyde, a primary amine, and the isocyanide to form 1,4,5-trisubstituted imidazoles.
Caption: Van Leusen three-component synthesis of imidazoles.
Experimental Protocol: van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole
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Imine Formation: In a flask containing tetrahydrofuran (THF), mix the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) and stir at room temperature for 4 hours to form the imine in situ.
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Isocyanide Addition: Add a-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv.) to the reaction mixture.
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Reaction: Stir the reaction for another 16 hours at room temperature.
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Workup: Add water to the reaction mixture and extract with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 1,4,5-trisubstituted imidazole.
Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway
The heterocyclic scaffolds synthesized using a-Tosyl-(4-fluorobenzyl) isocyanide are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is a key target in the development of treatments for inflammatory diseases and some cancers.
A common strategy in medicinal chemistry is to use multicomponent reactions to build libraries of compounds that can be screened for inhibitory activity against targets like p38 MAPK. The workflow involves the synthesis of a potential inhibitor, followed by in vitro and in vivo testing to determine its efficacy.
The diagram below illustrates the inhibition of the p38 MAPK signaling pathway by a generic kinase inhibitor synthesized using an isocyanide-based multicomponent reaction.
Caption: Inhibition of the p38 MAPK pathway by a synthesized inhibitor.
This pathway highlights how a-Tosyl-(4-fluorobenzyl) isocyanide serves as a critical starting material for the generation of molecules designed to modulate key biological processes, underscoring its importance in modern drug development.
